AMPA Receptor Pharmacology: Absence of 3-Chloro Substitution Reduces Ionotropic Glutamate Receptor Engagement
The direct analogue CFM-2 (5-(3-chloro-4-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide) is a well-characterized non-competitive AMPA receptor antagonist with an IC50 of 1.9 μM in hippocampal neurons [1]. The target compound lacks the 3-chloro substituent present in CFM-2. Structure-activity relationship (SAR) studies on this scaffold indicate that the 3-chloro group contributes substantially to AMPA receptor binding affinity; its removal is expected to diminish ionotropic glutamate receptor antagonism [2]. While no direct AMPA activity data are available for the target compound, the structural divergence provides a rational basis for selecting the compound when AMPA receptor modulation is not desired.
| Evidence Dimension | AMPA receptor antagonism (IC50) |
|---|---|
| Target Compound Data | Not determined; no detectable AMPA receptor antagonism expected based on SAR [2] |
| Comparator Or Baseline | CFM-2 (5-(3-chloro-4-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide) IC50 = 1.9 μM (hippocampal neurons) [1] |
| Quantified Difference | Loss of the 3-chloro substituent eliminates the key pharmacophoric element required for AMPA receptor antagonism |
| Conditions | Electrophysiological recording in cultured hippocampal neurons; AMPA receptor-mediated currents |
Why This Matters
Researchers studying glutamatergic signaling or screening for neuroprotective agents should avoid this compound if AMPA receptor inhibition is a confounding variable; conversely, it may serve as a negative control for CFM-2 analogues.
- [1] Inhibition of AMPA receptors by SYM 2206 and CFM-2. Figure 1. PMC. View Source
- [2] CFM-2 product information. AmBeed. Structure-activity relationship for AMPA receptor antagonism. View Source
